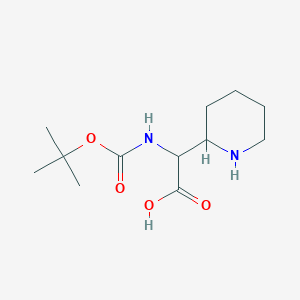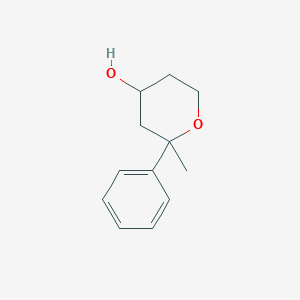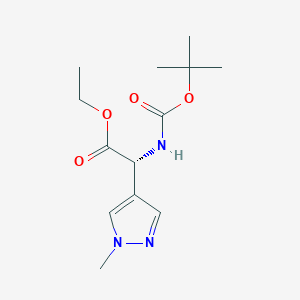
ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrazole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the pyrazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2R)-2-amino-2-(1-methylpyrazol-4-yl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-phenylpyrazol-4-yl)acetate: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
Ethyl (2R)-2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The methyl group on the pyrazole ring also influences its reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H21N3O4 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H21N3O4/c1-6-19-11(17)10(9-7-14-16(5)8-9)15-12(18)20-13(2,3)4/h7-8,10H,6H2,1-5H3,(H,15,18)/t10-/m1/s1 |
InChI-Schlüssel |
BZVLPXVZFNDSOE-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(C1=CN(N=C1)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
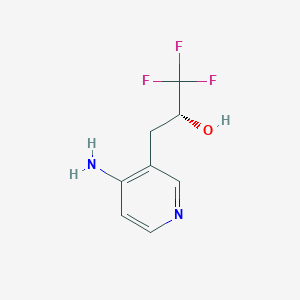
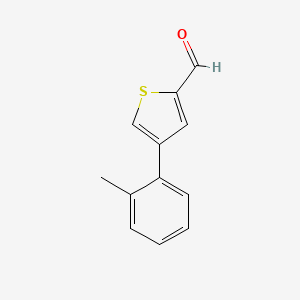

![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)

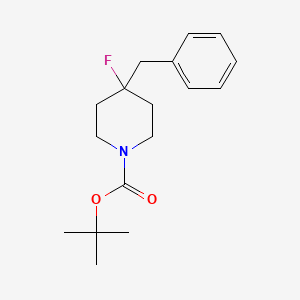
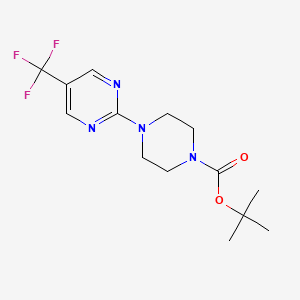
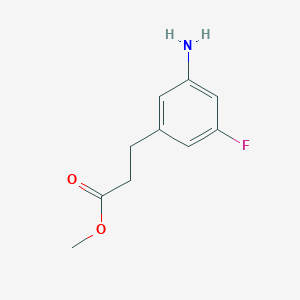
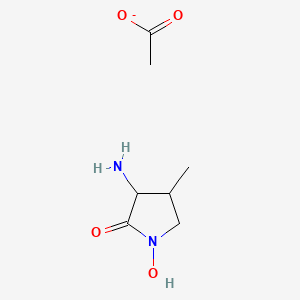
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
